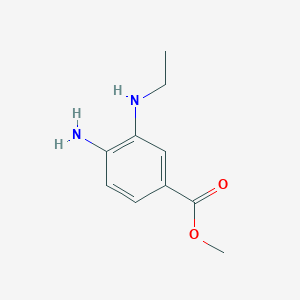

Methyl 4-amino-3-(ethylamino)benzoate

概要

説明

Methyl 4-amino-3-(ethylamino)benzoate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of benzoic acid and is characterized by the presence of both amino and ethylamino groups on the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(ethylamino)benzoate typically involves the following steps:

Nitration: The starting material, methyl benzoate, undergoes nitration to form methyl 4-nitrobenzoate.

Reduction: The nitro group is then reduced to an amino group, resulting in methyl 4-aminobenzoate.

Alkylation: The amino group is further alkylated with ethylamine to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

化学反応の分析

Types of Reactions

Methyl 4-amino-3-(ethylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Electrophilic substitution reactions typically require catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

Methyl 4-amino-3-(ethylamino)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of Methyl 4-amino-3-(ethylamino)benzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of sensation in the targeted area.

類似化合物との比較

Similar Compounds

Methyl 3-amino-4-(ethylamino)benzoate: Similar structure but with different positioning of the amino and ethylamino groups.

Methyl 4-(aminomethyl)benzoate: Contains an aminomethyl group instead of an ethylamino group.

4-(Methylamino)benzoic acid: Contains a methylamino group instead of an ethylamino group.

Uniqueness

Methyl 4-amino-3-(ethylamino)benzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and industrial applications .

生物活性

Methyl 4-amino-3-(ethylamino)benzoate, with the molecular formula CHNO, is an organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound is characterized by an aromatic benzene ring substituted with both an amino group and an ethylamino group. This structural configuration influences its reactivity and biological activity significantly. The compound has a melting point of 94–96 °C and a molecular weight of 182.23 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been identified as an inhibitor of hydroxymethylpyrimidine kinase, an enzyme involved in thiamine (vitamin B1) biosynthesis. This inhibition indicates potential therapeutic applications in metabolic disorders related to thiamine deficiency .

- Local Anesthetic Properties : Similar to other benzoate derivatives, it exhibits local anesthetic properties by blocking sodium ion channels on nerve membranes, leading to reduced nerve impulse conduction .

Biological Activities

The compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial effects, making it a candidate for further development in treating bacterial infections .

- Anti-inflammatory Effects : Preliminary studies suggest anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

-

Inhibition of Hydroxymethylpyrimidine Kinase :

- A study demonstrated that this compound effectively inhibited hydroxymethylpyrimidine kinase activity in vitro, suggesting its role in modulating thiamine metabolism. This finding could have implications for diseases where thiamine metabolism is disrupted .

-

Local Anesthetic Efficacy :

- Comparative studies with other local anesthetics showed that this compound produced significant sensory block in animal models, indicating its potential as a local anesthetic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-amino-3-(methylamino)benzoate | Methyl substitution on amino group | Inhibitor of hydroxymethylpyrimidine kinase |

| Methyl 4-aminobenzoate | No ethyl substitution | Local anesthetic properties |

| Methyl 3-amino-4-(ethylamino)benzoate | Additional amino group on benzene ring | Antimicrobial properties |

Future Directions

Despite the promising findings regarding the biological activity of this compound, further research is necessary to fully elucidate its pharmacological profile. Future studies should focus on:

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile.

- Mechanistic Studies : Investigating the detailed mechanisms through which this compound exerts its biological effects.

- Clinical Trials : Evaluating its potential therapeutic applications in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-amino-3-(ethylamino)benzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves esterification of substituted benzoic acid precursors. For example, Ethyl 4-amino-3-methylbenzoate (CAS 10541-83-0) is synthesized by reacting 3-methyl-4-aminobenzoic acid with ethanol and concentrated HCl under reflux, followed by crystallization . Adapting this method, substituting ethanol with ethylamine could yield the ethylamino derivative. Optimization includes controlling stoichiometry (e.g., excess ethylamine), temperature (90–100°C), and acid catalysis (HCl or H₂SO₄). Purity (>98%) is achievable via recrystallization from methanol or ethanol .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Analyze and NMR spectra for characteristic signals: methyl ester (δ ~3.8–3.9 ppm, singlet), aromatic protons (δ 6.5–8.0 ppm), and ethylamino groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.5 ppm for NH-CH₂) .

- X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯O hydrogen bonds) to confirm stereochemistry and packing, as demonstrated in related benzoate esters .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability testing under ambient, refrigerated (4°C), and inert atmospheres (N₂) reveals degradation trends. For analogs like Methyl 4-aminobenzoate, storage at 4°C in airtight containers with desiccants minimizes hydrolysis and oxidation. Monitor via HPLC or TLC (Rf ~0.6 in hexane/EtOH 1:1) .

Advanced Research Questions

Q. How do substituents on the amino and ethylamino groups influence the compound’s bioactivity in enzyme inhibition or DNA interaction studies?

- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives (e.g., methylamino vs. ethylamino). For instance, Ethyl 4-amino-3-methylbenzoate derivatives show antitumor activity by binding DNA-AT sequences via hydrogen bonding . Replace the methyl group with ethyl to assess enhanced lipophilicity and binding kinetics using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What mechanistic insights explain the compound’s potential as an antiviral or anticancer agent?

- Methodological Answer : Derivatives like bis-(2-haloethyl)aminophenyl benzoates act as alkylating agents, disrupting DNA replication. Mechanistic studies involve:

- DNA Binding Assays : Fluorescence quenching or gel electrophoresis to assess intercalation.

- Cellular Uptake : Radiolabeled analogs (e.g., -labeled ethylamino group) tracked in leukemia cell lines .

Q. How can advanced analytical techniques (e.g., HRMS, 2D NMR) resolve ambiguities in structural elucidation of synthetic intermediates?

- Methodological Answer :

- HRMS : Confirm molecular formula (e.g., C₁₀H₁₃N₂O₂ for this compound) with <5 ppm mass error .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons adjacent to ethylamino groups) .

Q. What strategies mitigate side reactions (e.g., over-alkylation) during ethylamino group introduction?

- Methodological Answer : Use protecting groups (e.g., Boc for amines) to control reactivity. For example, selectively deprotect the ethylamino group after esterification using TFA/CH₂Cl₂ (1:1), followed by purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

特性

IUPAC Name |

methyl 4-amino-3-(ethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-12-9-6-7(10(13)14-2)4-5-8(9)11/h4-6,12H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDZRELWDOJOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC(=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001288314 | |

| Record name | Methyl 4-amino-3-(ethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242268-09-2 | |

| Record name | Methyl 4-amino-3-(ethylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-3-(ethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001288314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。